13-Chloro-2,5,8,11-tetraoxatridecane

Description

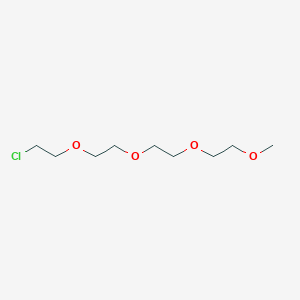

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYDKJHVBBGLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Kinetic Studies of Reactions Involving 13 Chloro 2,5,8,11 Tetraoxatridecane

Detailed Investigation of Nucleophilic Substitution Pathways at the Terminal Chloro Group

The terminal chloro group of 13-Chloro-2,5,8,11-tetraoxatridecane is the primary site for nucleophilic substitution reactions. The specific pathway, whether S(_N)1 or S(_N)2, is largely dictated by the nature of the nucleophile, the solvent, and the reaction conditions. In the presence of strong, unhindered nucleophiles and polar aprotic solvents, the S(_N)2 mechanism is generally favored. This pathway involves a backside attack on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

Conversely, in the presence of weak nucleophiles and polar protic solvents, which can stabilize the resulting carbocation, an S(_N)1 mechanism may become more prevalent. This two-step process involves the initial departure of the chloride ion to form a carbocation intermediate, followed by the attack of the nucleophile.

Elucidation of Reaction Intermediates and Transition State Structures

The characterization of reaction intermediates and transition states provides critical insights into the reaction mechanism. For S(_N)2 reactions of 13-Chloro-2,5,8,11-tetraoxatridecane, the transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are partially bonded to the central carbon atom. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be employed to probe the structural changes occurring during the reaction.

In the case of an S(_N)1 pathway, the key intermediate is a primary carbocation. However, primary carbocations are inherently unstable and may undergo rearrangement to a more stable secondary or tertiary carbocation if the molecular structure allows. The direct observation of such transient species is challenging and often relies on indirect evidence or advanced spectroscopic methods under specific conditions.

Exploration of Catalytic Effects on Reactivity and Stereoselectivity

The reactivity of 13-Chloro-2,5,8,11-tetraoxatridecane can be significantly enhanced through the use of catalysts. For instance, Lewis acids can coordinate to the chlorine atom, making it a better leaving group and thus accelerating the rate of nucleophilic substitution. Phase-transfer catalysts are particularly useful in reactions involving a water-soluble nucleophile and an organic-soluble substrate, facilitating the transport of the nucleophile to the reaction site.

While the terminal carbon of 13-Chloro-2,5,8,11-tetraoxatridecane is not a stereocenter, studies on chiral derivatives could reveal the influence of catalysts on stereoselectivity. Chiral catalysts can create a diastereomeric transition state, leading to a preference for one enantiomer over the other in the final product.

Influence of Solvent Systems and Reaction Environment on Transformation Rates

The choice of solvent plays a pivotal role in determining the rate and mechanism of nucleophilic substitution reactions of 13-Chloro-2,5,8,11-tetraoxatridecane. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt while leaving the anion relatively free to attack the substrate.

In contrast, polar protic solvents, like water and alcohols, can solvate both the cation and the anion of the nucleophile, which can hinder the nucleophile's reactivity in an S(_N)2 reaction. However, these solvents are effective at stabilizing the carbocation intermediate in an S(_N)1 reaction, thereby favoring this pathway. The table below summarizes the expected effect of different solvent types on the reaction rates.

| Solvent Type | Effect on S(_N)1 Rate | Effect on S(_N)2 Rate |

| Polar Protic | Increases | Decreases |

| Polar Aprotic | Decreases | Increases |

| Nonpolar | Significantly Decreases | Significantly Decreases |

Application of Computational Chemistry for Reaction Mechanism Prediction and Validation

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for predicting and validating the reaction mechanisms of 13-Chloro-2,5,8,11-tetraoxatridecane. researchgate.net These methods allow for the calculation of the energies of reactants, products, transition states, and intermediates, providing a detailed energy profile of the reaction pathway.

By modeling the reaction in different solvent environments, computational studies can also predict the influence of the solvent on the reaction kinetics and mechanism. researchgate.net For example, theoretical calculations can help to determine the activation energies for both the S(_N)1 and S(_N)2 pathways, offering insights into which mechanism is more favorable under specific conditions. The correlation between theoretical predictions and experimental results is crucial for validating the proposed reaction mechanisms.

Derivatization and Molecular Modification of 13 Chloro 2,5,8,11 Tetraoxatridecane

Synthesis of Analogous Halogenated Oligo(ethylene glycol) Derivatives (e.g., iodo-analogs)

The conversion of 13-Chloro-2,5,8,11-tetraoxatridecane to its iodo-analog, 13-Iodo-2,5,8,11-tetraoxatridecane, is a classic example of a halogen exchange reaction. This transformation is most commonly and efficiently achieved through the Finkelstein reaction. nih.govmdpi.com This reaction operates via a substitution nucleophilic bimolecular (SN2) mechanism, where an alkyl halide is treated with a metal halide salt, leading to the exchange of the halogen atom. mdpi.com

In a typical procedure, 13-Chloro-2,5,8,11-tetraoxatridecane is reacted with an excess of sodium iodide (NaI) in a polar aprotic solvent, most notably acetone. nih.govmdpi.com The success of the Finkelstein reaction is largely driven by the differential solubility of the halide salts in the chosen solvent. nih.gov While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) is not and precipitates out of the solution. nih.gov This precipitation shifts the reaction equilibrium towards the formation of the iodo-alkane, in accordance with Le Châtelier's principle, often leading to high yields of the desired product. chempep.com

The Finkelstein reaction is particularly well-suited for primary alkyl halides like 13-Chloro-2,5,8,11-tetraoxatridecane, as the SN2 mechanism is favored at sterically unhindered carbon centers. nih.gov The resulting 13-Iodo-2,5,8,11-tetraoxatridecane is often a preferred intermediate for subsequent functionalization reactions, as iodide is a better leaving group than chloride, thus enhancing reactivity towards various nucleophiles.

Table 1: Comparison of Halogen Exchange Reactions

| Reaction Name | Substrate | Reagent | Solvent | Key Principle |

| Finkelstein Reaction | Alkyl Chloride/Bromide | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl/NaBr drives equilibrium |

| Swarts Reaction | Alkyl Chloride/Bromide | Metal Fluorides (e.g., AgF, Hg₂F₂) | - | Formation of more stable alkyl fluoride |

Introduction of Oxygen-Containing Functional Groups (e.g., hydroxyl, carboxylic acid)

The chloro-terminus of 13-Chloro-2,5,8,11-tetraoxatridecane can be converted to various oxygen-containing functional groups, which are pivotal for many applications, including PEGylation and surface modification.

Hydroxyl Functionalization: Direct conversion of the terminal chloride to a hydroxyl group can be achieved through hydrolysis, a nucleophilic substitution reaction using a hydroxide source such as sodium hydroxide or potassium hydroxide. However, to avoid potential side reactions, a more common and controlled two-step approach is often employed. This involves first converting the chloro-derivative to an intermediate with a more readily displaceable group or using a protected hydroxyl equivalent.

Carboxylic Acid Functionalization: The introduction of a terminal carboxylic acid group significantly enhances the utility of the oligo(ethylene glycol) chain, enabling conjugation to amine-containing biomolecules. This can be achieved through a multi-step synthesis. A common strategy involves the initial conversion of the chloro-terminated compound to a hydroxyl-terminated intermediate, as described above. The terminal primary alcohol can then be oxidized to a carboxylic acid. researchgate.net Various oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO₄) in an alkaline solution being a classic, albeit sometimes harsh, method. researchgate.net Milder and more selective oxidation methods are often preferred to prevent chain cleavage. researchgate.net

Alternatively, a nucleophilic substitution reaction can be performed with a carboxylate-containing nucleophile, such as the salt of a protected hydroxy acid, followed by deprotection. For instance, reacting the chloro-derivative with sodium chloroacetate can introduce an acetic acid moiety at the terminus. researchgate.net

Table 2: Synthetic Routes to Oxygen-Functionalized Derivatives

| Target Functional Group | Synthetic Strategy | Key Reagents |

| Hydroxyl (-OH) | Nucleophilic substitution (Hydrolysis) | NaOH, KOH |

| Carboxylic Acid (-COOH) | 1. Conversion to alcohol. 2. Oxidation. | 1. NaOH. 2. KMnO₄ or other oxidizing agents. |

| Carboxylic Acid (-COOH) | Nucleophilic substitution with carboxylate nucleophile | Sodium chloroacetate |

Nitrogen-Containing Functionalizations (e.g., amino, azide) for Bioconjugation Research

The introduction of nitrogen-containing functional groups, particularly amino and azide moieties, is of paramount importance for bioconjugation. These groups allow for the covalent attachment of the oligo(ethylene glycol) spacer to proteins, peptides, and other biomolecules.

Azide Functionalization: The azide group is a highly valuable functional handle, primarily due to its participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov The synthesis of 13-Azido-2,5,8,11-tetraoxatridecane from its chloro-precursor is a straightforward and high-yielding nucleophilic substitution reaction. bit.edu.cnmdpi.com The reaction involves treating 13-Chloro-2,5,8,11-tetraoxatridecane with an excess of sodium azide (NaN₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). bit.edu.cnmdpi.com The azide ion (N₃⁻) is an excellent nucleophile, readily displacing the chloride to form the terminal azide. masterorganicchemistry.com

Amino Functionalization: Primary amines are versatile functional groups that can react with a variety of electrophiles, such as activated esters and isothiocyanates, to form stable amide and thiourea linkages, respectively. There are several established methods to introduce a primary amine at the terminus of the oligo(ethylene glycol) chain.

Reduction of an Azide: A common and efficient method is the two-step process involving the initial synthesis of the azide-terminated derivative, followed by its reduction to a primary amine. nih.gov This reduction can be accomplished using various reagents, such as triphenylphosphine (PPh₃) in the Staudinger reaction or catalytic hydrogenation. mdpi.com A facile method involves the use of zinc dust in the presence of ammonium chloride. nih.gov

Gabriel Synthesis: This classic method provides a pathway to primary amines from alkyl halides while avoiding the over-alkylation issues often encountered with direct amination. wikipedia.orglibretexts.org The process involves reacting 13-Chloro-2,5,8,11-tetraoxatridecane with potassium phthalimide. wikipedia.org The resulting N-alkylated phthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the desired primary amine. wikipedia.orgmasterorganicchemistry.com

Sulfur-Containing Functionalizations (e.g., thiol) for Material Science Applications

Thiol (-SH) functional groups are particularly useful in material science, especially for the formation of self-assembled monolayers (SAMs) on gold surfaces and for participating in thiol-ene "click" chemistry. The introduction of a terminal thiol group onto the oligo(ethylene glycol) backbone can be achieved through nucleophilic substitution.

A direct reaction of 13-Chloro-2,5,8,11-tetraoxatridecane with sodium hydrosulfide (NaSH) can yield the corresponding thiol. mdpi.com However, to achieve higher yields and cleaner reactions, a common strategy involves the use of a protected thiol equivalent, such as thioacetic acid. The chloro-derivative is first reacted with potassium thioacetate to form a terminal thioacetate group. mdpi.com This intermediate is then subjected to hydrolysis under basic conditions (e.g., with ammonia in methanol) to cleave the acetyl group and liberate the free thiol. mdpi.com This two-step process helps to prevent the in-situ oxidation of the thiol to form disulfide byproducts.

Table 3: Synthetic Routes to Nitrogen- and Sulfur-Functionalized Derivatives

| Target Functional Group | Synthetic Strategy | Key Reagents |

| Azide (-N₃) | Nucleophilic substitution | Sodium azide (NaN₃) |

| Amine (-NH₂) | Reduction of azide | PPh₃, Zn/NH₄Cl, H₂/Pd-C |

| Amine (-NH₂) | Gabriel Synthesis | Potassium phthalimide, Hydrazine |

| Thiol (-SH) | 1. Substitution with thioacetate. 2. Hydrolysis. | 1. Potassium thioacetate. 2. NH₃/MeOH. |

Strategies for Polyethylene (B3416737) Glycol (PEG)ylation Reagent Design and Synthesis

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. broadpharm.com Short, monodisperse oligo(ethylene glycol) compounds like the derivatives of 13-Chloro-2,5,8,11-tetraoxatridecane are ideal building blocks for creating precisely defined PEG linkers, also known as PEG spacers. chempep.com

The design of a PEGylation reagent involves creating a heterobifunctional molecule, where one end is the PEG chain and the other is a reactive group capable of forming a stable covalent bond with a target molecule (e.g., a protein or a small drug). broadpharm.com The synthetic strategies discussed in the preceding sections are fundamental to this design process.

Starting from 13-Chloro-2,5,8,11-tetraoxatridecane, one can synthesize a variety of activated PEG derivatives. For example:

Amine-reactive reagents: By converting the chloro-group to a carboxylic acid (as per section 4.2), the resulting PEG-acid can be activated to form an N-hydroxysuccinimide (NHS) ester. creativepegworks.com This PEG-NHS ester is a widely used reagent that reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds. biochempeg.com

Thiol-reactive reagents: Functionalization with a maleimide group creates a potent thiol-reactive PEGylation reagent. This can be achieved by first synthesizing the amino-terminated oligo(ethylene glycol) (section 4.3) and then reacting it with a maleimide-containing precursor. The maleimide group reacts specifically with free thiols (e.g., cysteine residues) via a Michael addition reaction. biochempeg.com

"Click" Chemistry Reagents: The synthesis of azide-terminated (section 4.3) or alkyne-terminated derivatives provides access to the powerful bioorthogonal "click" chemistry ligation platform. These reagents allow for highly specific and efficient conjugation to molecules bearing the complementary functional group (an alkyne for an azide, and vice-versa). acs.org

The choice of the terminal functional group on the PEGylation reagent is dictated by the available reactive sites on the target molecule and the desired stability of the resulting linkage. The oligo(ethylene glycol) chain itself imparts critical properties such as increased water solubility, reduced immunogenicity, and extended in-vivo circulation half-life to the conjugated molecule. chempep.comfcad.com

Advanced Analytical Techniques in the Research of 13 Chloro 2,5,8,11 Tetraoxatridecane

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous verification of the elemental composition of 13-Chloro-2,5,8,11-tetraoxatridecane. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

For the molecular formula of 13-Chloro-2,5,8,11-tetraoxatridecane, C₉H₁₉ClO₄, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This precise mass is a critical parameter for confirming the identity of a synthesized compound.

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum, where the relative intensity of the molecular ion peak containing ³⁵Cl (M) to the peak containing ³⁷Cl (M+2) is approximately 3:1. libretexts.org The observation of this ratio is strong evidence for the presence of a single chlorine atom in the molecule.

In addition to molecular weight determination, mass spectrometry is used to assess purity and analyze fragmentation patterns. With techniques like Gas Chromatography-Mass Spectrometry (GC-MS), fragmentation data provides structural information. For polyethylene (B3416737) glycol ethers, electron ionization (EI) often leads to the absence of a clear molecular ion peak but yields characteristic fragment ions from the cleavage of C-O ether linkages. researchgate.netresearchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₁₉ClO₄

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₉H₁₉ClO₄ | - |

| Nominal Mass | 226 u | Mass calculated using integer masses of the most abundant isotopes. |

| Monoisotopic Mass (M) | 226.0972 u | Exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). |

| M+2 Peak | 228.0942 u | Exact mass of the molecule containing the ³⁷Cl isotope. |

| Isotopic Ratio (M : M+2) | ~ 3:1 | Expected intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl. libretexts.org |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 13-Chloro-2,5,8,11-tetraoxatridecane in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the chemical environment, connectivity, and spatial relationships of all atoms in the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Due to the lack of symmetry in 13-Chloro-2,5,8,11-tetraoxatridecane, each of the nine methylene (CH₂) groups and the terminal methyl (CH₃) group are chemically non-equivalent and would be expected to produce a unique signal. The chemical shifts are influenced by the electronegativity of adjacent oxygen and chlorine atoms. Protons closer to these atoms are deshielded and appear at a higher chemical shift (downfield). The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of protons on adjacent carbons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. For 13-Chloro-2,5,8,11-tetraoxatridecane, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly informative; carbons bonded to electronegative oxygen atoms typically resonate in the 60-80 ppm range, while the carbon bonded to the chlorine atom would also fall in a similar region. oregonstate.edulibretexts.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to make definitive assignments.

COSY maps correlations between coupled protons, allowing for the tracing of proton connectivity through the carbon skeleton.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 2: Predicted NMR Data for 13-Chloro-2,5,8,11-tetraoxatridecane

| Nucleus | Predicted No. of Signals | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | 9 | 3.5 - 3.8 | Signals for -O-CH₂-CH₂-O- protons, appearing as complex multiplets. The -CH₂-Cl protons would be the most downfield. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 13-Chloro-2,5,8,11-tetraoxatridecane and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a unique fingerprint of the molecule. For 13-Chloro-2,5,8,11-tetraoxatridecane, the most prominent and diagnostic absorption bands are associated with the C-H and C-O bonds. The strong, broad absorption band around 1100 cm⁻¹ is characteristic of the asymmetric C-O-C ether stretching vibration and is a hallmark of polyethylene glycol-like structures. nih.govresearchgate.net The C-H stretching vibrations of the methylene groups appear as strong absorptions in the 2850-3000 cm⁻¹ region. nih.gov The C-Cl stretching vibration is expected to produce a weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. The C-O-C symmetric stretch, which is weak or absent in the IR spectrum of symmetric ethers, can be observed in the Raman spectrum. A key application of Raman for this molecule would be the clear identification of the C-Cl bond vibration. Chlorinated alkanes show characteristic C-Cl stretching peaks in the 600-800 cm⁻¹ range, which are often strong and easily identifiable in the Raman spectrum. acs.orgnih.gov Analysis of these C-Cl bands can also provide information about the different rotational isomers (conformers) present in the sample. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for 13-Chloro-2,5,8,11-tetraoxatridecane

| Vibration Type | Predicted Wavenumber (cm⁻¹) | Technique | Description |

|---|---|---|---|

| C-H Stretch | 2850 - 3000 | IR, Raman | Asymmetric and symmetric stretching of CH₂ groups. nih.gov |

| C-H Bend | ~1460 | IR, Raman | Scissoring and bending vibrations of CH₂ groups. nih.gov |

| C-O-C Stretch | 1050 - 1150 | IR (strong), Raman | Asymmetric ether stretch, highly characteristic of the polyether backbone. nih.govresearchgate.net |

Chromatographic Separation Methodologies (Gas Chromatography, High-Performance Liquid Chromatography) in Research Context

Chromatographic techniques are essential for separating 13-Chloro-2,5,8,11-tetraoxatridecane from reaction mixtures, assessing its purity, and quantifying its presence. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, with the choice depending on the specific research goal.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. Given its molecular weight, 13-Chloro-2,5,8,11-tetraoxatridecane is sufficiently volatile for GC analysis. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative purity information and structural data. The analysis of PEG-like compounds by GC requires careful selection of column and temperature conditions to avoid thermal degradation. oup.comsemanticscholar.org GC-MS is particularly powerful, as it provides both retention time for identification and a mass spectrum for structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase. For a moderately polar compound like 13-Chloro-2,5,8,11-tetraoxatridecane, reversed-phase HPLC (using a nonpolar C18 or C8 stationary phase and a polar mobile phase like acetonitrile/water) would be a suitable method for purification and analysis. ingenieria-analitica.com A significant challenge in the HPLC analysis of this compound is detection, as it lacks a strong UV chromophore. Therefore, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are required. ingenieria-analitica.comthermofisher.com HPLC is particularly useful for preparative scale purification of the compound.

Table 4: Typical Chromatographic Methodologies for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Mid-polarity (e.g., Carbowax) | Helium | MS, FID | Purity analysis, identification of volatile impurities. oup.com |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Crystalline Derivatives

X-ray crystallography is an analytical technique that provides the most definitive and precise structural information, including bond lengths, bond angles, and absolute configuration, by determining the arrangement of atoms within a single crystal. However, this method is fundamentally limited to materials that can be grown as well-ordered single crystals.

13-Chloro-2,5,8,11-tetraoxatridecane, like many short-chain oligoethylene glycols, is expected to be a liquid or a low-melting solid at room temperature, making it unsuitable for direct analysis by single-crystal X-ray diffraction.

The technique would become relevant in the study of this compound if it were used to synthesize a solid, crystalline derivative. For example, if the terminal chloro-group were reacted to form a derivative that crystallizes readily, X-ray crystallography could be employed to:

Unambiguously confirm the molecular structure and connectivity.

Determine the precise three-dimensional conformation of the molecule in the solid state.

Analyze intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing.

While not applicable to the parent compound in its likely native state, the possibility of using X-ray crystallography on a derivative remains a powerful option for absolute structural proof should the need arise in a research context. nih.govrsc.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Polyether-Based Organocatalysts and Ligands for Transition Metal Catalysis

The direct catalytic application of 13-Chloro-2,5,8,11-tetraoxatridecane is limited; however, its true potential lies in its role as a precursor for sophisticated catalysts and ligands. The terminal chlorine atom serves as a reactive handle for introducing coordinating moieties, transforming the molecule into a multidentate ligand capable of chelating transition metals.

Recent research has focused on moving away from traditional metallic catalysts toward more sustainable organocatalysts for polymer synthesis. thieme-connect.comresearchgate.net Bifunctional organocatalysts, for instance, have demonstrated unprecedented reactivity in the ring-opening polymerization of epoxides to produce polyethers under mild conditions. nih.gov While not a catalyst itself, 13-Chloro-2,5,8,11-tetraoxatridecane can be functionalized to create components for these advanced systems. For example, by replacing the chloro group with an azido group, followed by a "click chemistry" reaction, it is possible to synthesize multidentate N,N-bidentate ligands. mdpi.com Such ligands have shown significant potential in copper-catalyzed reactions, highlighting a pathway for creating specialized catalytic systems derived from this polyether structure. mdpi.com

Table 1: Potential Ligand Synthesis and Catalytic Applications

| Precursor Compound | Functionalization Step | Resulting Ligand Type | Potential Catalytic Application |

|---|---|---|---|

| 13-Chloro-2,5,8,11-tetraoxatridecane | Azide Substitution -> Click Chemistry with 2-ethynylpyridine | Multidentate 2-triazole-pyridyl Ligand | Copper-catalyzed oxidative dehydrogenation of alcohols mdpi.com |

| 13-Chloro-2,5,8,11-tetraoxatridecane | Amination | Polydentate Amine Ligand | Chelation of various transition metals for oxidation or reduction reactions |

Applications in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry—reducing waste, minimizing the use of hazardous substances, and improving energy efficiency—are central to modern chemical synthesis. mdpi.com Polyethers like 13-Chloro-2,5,8,11-tetraoxatridecane are instrumental in advancing these goals, particularly through their use in phase-transfer catalysis (PTC).

A phase-transfer catalyst (PTC) facilitates the transfer of a reactant between two immiscible phases (typically aqueous and organic), thereby accelerating the reaction. wikipedia.orgalfachemic.com Ionic reactants, often soluble in water but not in organic solvents, can be brought into the organic phase by a PTC. wikipedia.org The polyether backbone of 13-Chloro-2,5,8,11-tetraoxatridecane, with its hydrophilic "interior" and hydrophobic "exterior," can encapsulate cations and transport them across the phase boundary. wikipedia.org This methodology is considered "green" because it often allows reactions to be conducted in water, reducing the need for volatile and often toxic organic solvents. wikipedia.org Furthermore, the development of organocatalysts for polyether synthesis itself represents a greener alternative to traditional metal-based systems. researchgate.netacs.org

Exploration in Advanced Separation Technologies and Selective Extraction Systems

The same physicochemical properties that make polyethers effective phase-transfer catalysts also make them excellent candidates for advanced separation and extraction technologies. The oxygen atoms along the ether backbone can coordinate with metal cations, effectively sequestering them from a solution. This behavior is analogous to that of crown ethers, which are well-known for their ability to selectively bind specific metal ions. biomedres.us

Open-chain polyethers can wrap around cations, creating a stable complex that is soluble in organic solvents. biomedres.us This principle can be harnessed for the selective extraction of valuable or toxic metal ions from aqueous streams. By modifying the length of the polyether chain or adding specific functional groups, it is possible to tune the selectivity of the extraction process for different ions. The terminal chloro group on 13-Chloro-2,5,8,11-tetraoxatridecane allows it to be grafted onto solid supports, such as polystyrene or silica, creating immobilized extraction agents for use in chromatography or fixed-bed extraction systems. biomedres.usacs.org

Design of Smart Materials and Responsive Systems Incorporating Polyether Moieties

One of the most dynamic areas of modern materials science is the development of "smart" or "stimuli-responsive" materials that undergo significant changes in their properties in response to small environmental triggers like temperature, pH, or light. oulu.fiazom.com Polyethers are central to the design of thermoresponsive polymers, which change their solubility in water at a specific temperature. acs.orgwikipedia.org

These polymers often exhibit a Lower Critical Solution Temperature (LCST), a point above which the polymer becomes insoluble and separates from the aqueous solution. mdpi.com The LCST is governed by the balance between hydrophilic (ether) and hydrophobic (alkyl) groups in the polymer structure. acs.orgacs.org 13-Chloro-2,5,8,11-tetraoxatridecane is an ideal building block for these systems. It can be polymerized or grafted onto other polymer backbones to precisely control the hydrophilic/hydrophobic balance and thus tune the LCST to a desired temperature, such as the physiological human body temperature for biomedical applications. nih.govfrontiersin.org These thermoresponsive materials are being extensively researched for applications in targeted drug delivery, tissue engineering, and bioseparation. mdpi.comfrontiersin.org

Table 2: Examples of Thermoresponsive Polymers and Their Properties

| Polymer System | Key Monomer/Component | Typical LCST Range (°C) | Potential Application |

|---|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAAm) | N-isopropylacrylamide | ~32 | Drug Delivery, Tissue Engineering frontiersin.org |

| Poly(ethylene glycol) (PEG) / Poly(ethylene oxide) (PEO) | Ethylene Glycol / Ethylene Oxide | ~85 (for high molecular weight in water) mdpi.com | Bioconjugation, Hydrogels |

| Poly(glycidyl ether)s | Short-chain alkyl glycidyl ethers | Adjustable over a broad range acs.orgnih.gov | Smart Coatings, Biomedical Systems |

Synergistic Research with Other Scientific Disciplines for Interdisciplinary Advancements

The versatility of 13-Chloro-2,5,8,11-tetraoxatridecane and its derivatives facilitates extensive interdisciplinary research, bridging chemistry with materials science, biomedical engineering, and nanotechnology. biochempeg.com

Materials Science: The ability to functionalize this polyether allows for its incorporation into novel polymers and coatings. biochempeg.com For instance, functional polyethers have been developed to act as binding agents to fix pigments onto textile fibers. Recent advances in the post-functionalization of polyethers, such as direct C-H amidation on the polymer backbone, open up pathways to previously inaccessible materials with unique properties. researcher.lifenih.govresearchgate.net

Biomedical Engineering: The biocompatibility of the polyether backbone makes these molecules highly attractive for biomedical applications. researchgate.net They are used in drug delivery systems, for the surface modification of implants to improve biocompatibility, and as building blocks for tissue engineering scaffolds. oulu.fimdpi.com

Nanotechnology: As a polyethylene (B3416737) glycol (PEG) derivative, this compound is used in "PEGylation" to modify the surface of nanoparticles. This process can improve the stability, solubility, and circulation time of nanomedicines in the body. biochempeg.com

The ongoing exploration of this simple yet highly functional molecule continues to push the boundaries of what is possible, demonstrating that foundational chemical building blocks are key to driving innovation across a wide spectrum of scientific fields.

Q & A

Q. What is the standard synthetic methodology for preparing 13-chloro-2,5,8,11-tetraoxatridecane, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution. For example, analogous iodinated derivatives (e.g., 13-iodo-2,5,8,11-tetraoxatridecane) are prepared by refluxing a tosylate precursor with sodium iodide in acetone for 18 hours, followed by solvent evaporation, extraction (e.g., chloroform), and purification via flash column chromatography . Purity (≥95%) is confirmed using analytical techniques such as NMR, NMR, and high-resolution mass spectrometry (HRMS) .

Q. How should 13-chloro-2,5,8,11-tetraoxatridecane be stored to maintain stability?

The compound is hygroscopic and light-sensitive. Recommended storage conditions include dry environments, protection from sunlight, and temperatures at or below -5°C to prevent degradation .

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) is essential for confirming the polyether chain structure and chlorine placement. NMR in CDCl resolves ethylene oxide repeating units (δ ~3.5–3.7 ppm), while HRMS validates the molecular ion peak (MW 226.7) .

Advanced Research Questions

Q. How does the polyether chain length influence the compound’s efficacy in drug delivery systems?

The tetraoxatridecane backbone enhances aqueous solubility and prolongs circulation time in vivo by reducing opsonization. For instance, its integration into kinase inhibitors (e.g., via alkylation with thiazole intermediates) improves metabolic stability, as demonstrated in structure-activity relationship (SAR) studies . Optimization requires balancing chain length with steric hindrance to maintain target binding .

Q. What experimental variables affect the yield of 13-chloro-2,5,8,11-tetraoxatridecane derivatives in nucleophilic substitutions?

Key factors include:

Q. How can researchers resolve contradictions in NMR data for polyether intermediates?

Discrepancies in peak splitting or integration may arise from residual solvents or diastereomers. Strategies include:

Q. What role does 13-chloro-2,5,8,11-tetraoxatridecane play in designing metal-chelating ligands?

The compound’s ethylene oxide chain modulates iron-binding efficiency in chelators like deferitrin analogues. Longer chains (e.g., tetraoxatridecane vs. trioxanonane) enhance hydrophilicity and metal-ion sequestration, critical for therapeutic agents targeting iron overload .

Q. How does the compound’s PEGylation affect protein conjugation efficiency in bioconjugation studies?

The chlorine terminus allows covalent attachment to thiol- or amine-rich biomolecules. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized PEG derivatives achieves >90% conjugation efficiency under optimized conditions (e.g., 25°C, 24 hours) .

Q. What strategies are employed to analyze the compound’s impact on liquid-crystalline phase behavior?

Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) reveal that the tetraoxatridecane chain reduces transition temperatures in biphenyl-based liquid crystals, enhancing mesophase stability. This is attributed to increased molecular flexibility and reduced intermolecular interactions .

Q. How can researchers address batch-to-batch variability in large-scale synthesis?

Implementing process analytical technology (PAT), such as in-line FTIR or HPLC monitoring, ensures consistent intermediate formation. Post-synthesis purification via preparative HPLC or recrystallization minimizes impurities like unreacted tosylate precursors .

Data Presentation Guidelines

- Tables : Include reaction conditions (solvent, temperature, catalyst), yields, and spectral data (e.g., NMR shifts, HRMS m/z) .

- Figures : Use schematics for synthesis pathways, POM/DSC thermograms for phase behavior, and SDS-PAGE for bioconjugation validation .

- Statistical Analysis : Apply ANOVA to compare yields across reaction conditions or Student’s t-test for biological activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.